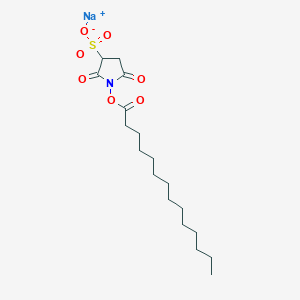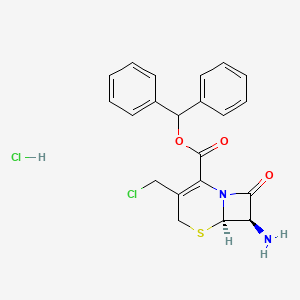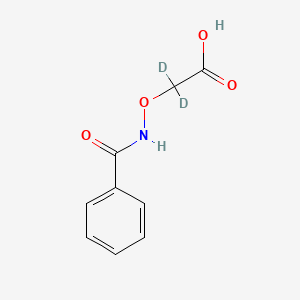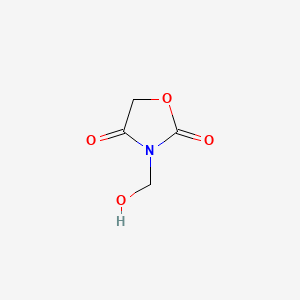
ent-Eletriptan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Eletriptan-d3: is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the pathophysiology of migraines .
Aplicaciones Científicas De Investigación
ent-Eletriptan-d3 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of eletriptan.
Medicine: In the development of new migraine treatments and to understand the drug’s mechanism of action.
Industry: Used in the production of pharmaceuticals and as a tool in drug development.
Mecanismo De Acción
Target of Action
Ent-Eletriptan-d3, a member of the triptan family, primarily targets the 5-hydroxytryptamine (5-HT) receptors . These receptors include 5-HT1B, 5-HT1D, and 5-HT1F , to which eletriptan binds with high affinity . It also has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .
Mode of Action
Eletriptan acts as a selective 5-HT1B/1D receptor agonist . By binding to these receptors, it induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . It also inhibits the activity of the trigeminal nerve . Furthermore, eletriptan is a substrate of the proton-coupled organic cation (H+/OC) antiporter and the efflux transporter, P-glycoprotein (P-gp) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the H+/OC antiporter and P-gp . These transporters play a role in the uptake of triptans into human brain capillary endothelial cells . The H+/OC antiporter facilitates the uptake of eletriptan into these cells in a pH-dependent manner . On the other hand, P-gp is involved in the efflux of eletriptan .
Pharmacokinetics
The pharmacokinetics of eletriptan are influenced by the presence of a migraine attack . For instance, the time to peak plasma concentration (tmax) doubles during an attack . Additionally, the maximum plasma concentration (Cmax) decreases by 30%, and the area under the curve (AUC) decreases by 28% during a migraine attack .
Result of Action
The action of this compound results in the inhibition of the uptake of the H+/OC antiporter substrate, pyrilamine . Eletriptan emerges as the strongest inhibitor among triptans . It exhibits a pH-dependent uptake into human brain microvascular endothelial cells . This uptake is saturable, with an apparent Km of 89 ± 38 µM and a Jmax of 2.2 ± 0.7 nmol·min−1·mg protein−1 .
Action Environment
The action of this compound is influenced by environmental factors such as pH . Its uptake into human brain microvascular endothelial cells is pH-dependent . Moreover, the presence of a migraine attack affects the pharmacokinetics of eletriptan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: ent-Eletriptan-d3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them to amines.
Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
Eletriptan: The non-deuterated form of ent-Eletriptan-d3.
Sumatriptan: Another triptan used for migraine treatment.
Almotriptan: A triptan with a similar mechanism of action
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research and drug development .
Propiedades
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-COJYBMMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675878 |
Source


|
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217698-26-4 |
Source


|
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)


![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)


